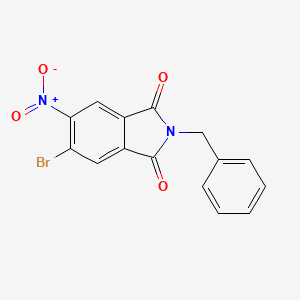

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Description

BenchChem offers high-quality 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-benzyl-5-bromo-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-12-6-10-11(7-13(12)18(21)22)15(20)17(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSCQJHHCOQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, also known as the phthalimide system, is a prominent structural motif in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. The strategic placement of various substituents on the phthalimide ring system allows for the fine-tuning of their pharmacological profiles. The title compound, 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, incorporates several key functional groups that suggest a rich and varied chemical reactivity, making it a molecule of significant interest for synthetic and medicinal chemists.

Physicochemical Properties

While experimentally determined data for 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is not available, we can predict its fundamental properties based on its structure.

| Property | Predicted Value/Information |

| CAS Number | 1239879-90-3 |

| Molecular Formula | C₁₅H₉BrN₂O₄ |

| Molecular Weight | 361.15 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline. The color may range from off-white to yellow, typical for nitro-aromatic compounds. |

| Solubility | Expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. Solubility in alcohols may be limited, and it is expected to be insoluble in water. |

Proposed Synthesis

The synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione can be logically achieved through the N-alkylation of 5-bromo-6-nitroisoindoline-1,3-dione with benzyl bromide. This is a standard and widely practiced method for the synthesis of N-substituted phthalimides.

Synthetic Workflow

Technical Guide: Structure Elucidation of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Abstract

This technical guide details the structural characterization of 2-benzyl-5-bromo-6-nitroisoindoline-1,3-dione , a critical intermediate in the synthesis of next-generation immunomodulatory imide drugs (IMiDs) analogous to Pomalidomide and Lenalidomide. The focus is on resolving the regiochemical ambiguity between the 5,6-disubstituted and 4,5-disubstituted isomers formed during nitration. We present a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1H/13C NMR spectroscopy, and Single Crystal X-ray Diffraction (SC-XRD) to definitively assign the structure.

Introduction & Synthetic Context

The phthalimide scaffold (isoindoline-1,3-dione) is the pharmacophore core for a class of drugs targeting Cereblon (CRBN) E3 ligase. The introduction of functional groups at the 5- and 6-positions allows for the creation of dual-functional ligands.

However, the synthesis of 2-benzyl-5-bromo-6-nitroisoindoline-1,3-dione typically involves the nitration of 2-benzyl-5-bromoisoindoline-1,3-dione (or its phthalic anhydride precursor). This electrophilic aromatic substitution is governed by competing directing effects:

-

Imide Carbonyls: Strongly deactivating, meta-directing.

-

Bromine (C5): Deactivating, ortho/para-directing.

The Regioisomer Trap: The nitration can theoretically occur at C4 (ortho to Br, meta to CO) or C6 (ortho to Br, meta to CO). Steric hindrance and electronic synergism favor the C6 position, but the C4 isomer is a persistent impurity. Distinguishing the target 5-bromo-6-nitro isomer from the 4-bromo-5-nitro byproduct is the primary analytical challenge.

Regiochemistry Logic Flow

Figure 1: Regiochemical pathways and the diagnostic logic for isomer differentiation.

Analytical Workflow & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and halogen presence.

-

Method: ESI-TOF (Positive Mode).

-

Diagnostic Criteria:

-

Isotope Pattern: Bromine possesses two stable isotopes (

and -

Expected Signals: A molecular ion cluster

showing two peaks of equal intensity separated by 2 mass units. -

Formula:

-

Exact Mass: ~360.98 (for

) and ~362.98 (for

-

1H NMR Spectroscopy (The Critical Check)

Objective: Differentiate regioisomers based on aromatic proton coupling constants (

The isoindoline-1,3-dione core has four positions on the benzene ring (4, 5, 6, 7).

-

Target (5-bromo-6-nitro): Substituents are at 5 and 6. Protons are at 4 and 7 .

-

Relationship: These protons are para to each other across the ring.

-

Coupling: Para-coupling is negligible (

Hz). -

Appearance: Two distinct singlets.

-

-

Impurity (4-bromo-5-nitro): Substituents at 4 and 5. Protons are at 6 and 7 .

-

Relationship: These protons are ortho to each other.

-

Coupling: Ortho-coupling is strong (

Hz). -

Appearance: Two distinct doublets.

-

Summary of Expected Shifts (DMSO-d6):

| Position | Multiplicity | Approx.[1][2] Shift ( | Assignment Logic |

| Benzyl -CH2- | Singlet | 4.80 - 4.90 | N-benzylic methylene. |

| Benzyl Ar-H | Multiplet | 7.25 - 7.40 | Phenyl group (5 protons). |

| Isoindoline H-7 | Singlet | 8.40 - 8.60 | Deshielded by ortho-NO2 and carbonyl. |

| Isoindoline H-4 | Singlet | 8.10 - 8.25 | Deshielded by carbonyl; meta to NO2. |

Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Absolute structural confirmation (Gold Standard). Since nitro and bromo groups have significantly different electron densities, X-ray diffraction provides an unambiguous 3D map.

-

Crystal Habit: Pale yellow needles or prisms (recrystallized from EtOH/DMF).

-

Validation: The presence of the heavy Bromine atom facilitates solution via Patterson methods or Direct Methods.

Experimental Protocols

Synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Note: This protocol synthesizes the target via nitration of the pre-benzylated precursor to maximize solubility.

-

Starting Material: Dissolve 2-benzyl-5-bromoisoindoline-1,3-dione (1.0 eq) in conc.

(10 V) at 0°C. -

Nitration: Dropwise add fuming

(1.2 eq) maintaining temp < 5°C. -

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Quench: Pour mixture onto crushed ice. A yellow precipitate forms.

-

Isolation: Filter the solid, wash with water until neutral pH.

-

Purification: Recrystallize from Ethanol or DMF/Ethanol to separate the 5,6-isomer (less soluble) from the 4,5-isomer.

NMR Sample Preparation & Acquisition

Protocol for Quantitative Resolution:

-

Solvent: Dissolve 10 mg of purified solid in 0.6 mL DMSO-d6 . (CDCl3 may be used, but solubility is often lower).

-

Instrument: 400 MHz or higher (500/600 MHz preferred for clean baseline separation).

-

Parameters:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): > 2.0 seconds (ensure full relaxation of aromatic protons).

-

Scans: 16-32.

-

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without broadening the critical splitting patterns.

Crystallization for X-Ray

-

Dissolve 50 mg of the compound in minimal hot DMF (~1-2 mL).

-

Add hot Ethanol dropwise until slight turbidity appears.

-

Add a few drops of DMF to clear the solution.

-

Allow to cool slowly in an insulated Dewar flask to Room Temperature over 24 hours.

-

Harvest crystals for diffraction.

Visualization of Structural Logic

Figure 2: Step-by-step structural elucidation flowchart.

References

-

Synthesis of Phthalimide Derivatives: Mallesha, L., et al. "Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives."[3] Semantic Scholar, 2014.[3]

-

Regioselectivity in Nitration: Olah, G. A., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration." Proceedings of the National Academy of Sciences, 2017.

-

NMR of Phthalimide Isomers: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes.

-

Crystallographic Data (Analogous Structures): "Crystal structure of 5-bromo-1-ethylindoline-2,3-dione." NCBI PMC, 2008.

- General Spectrometric Identification: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard Reference Text).

Sources

Technical Guide: Spectroscopic Profiling of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

This technical guide details the structural characterization, synthesis, and spectroscopic analysis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione , a critical intermediate in the synthesis of immunomodulatory drugs (IMiDs) and antimicrobial agents.

Executive Summary

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (often referred to in synthetic literature as N-benzyl-4-bromo-5-nitrophthalimide) is a pharmacophore scaffold used primarily as a precursor for multifunctional ligands. Its chemical utility lies in the orthogonal reactivity of its substituents: the nitro group (reducible to an amine for amide coupling), the bromo group (susceptible to Suzuki/Sonogashira coupling), and the phthalimide core (stable protection for the nitrogen).

This guide provides a self-validating protocol for its synthesis and a detailed breakdown of its spectroscopic signature to ensure high-purity isolation.

Structural Elucidation Strategy

The identification of this molecule relies on distinguishing it from its regioisomers (e.g., 4-bromo-6-nitro isomers). The 5,6-substitution pattern (IUPAC locants 5 and 6 on the isoindoline ring) results in a specific symmetry breaking of the phthalimide core.

Key Structural Features for Analysis[1]

-

Aromatic Protons: The 5-bromo-6-nitro substitution leaves protons at positions 4 and 7. These protons are para to each other on the benzene ring, resulting in two distinct singlets in the

H NMR spectrum, rather than the doublets seen in 4,7-disubstituted isomers. -

Carbonyl Environment: The nitro group exerts a strong electron-withdrawing effect, deshielding the adjacent carbonyl carbon (

vs

Synthesis & Experimental Protocol

To generate valid spectroscopic data, the molecule must be synthesized with high regiocontrol. The following protocol utilizes the condensation of 4-bromo-5-nitrophthalic anhydride with benzylamine.

Reaction Workflow

Reagents: 4-Bromo-5-nitrophthalic anhydride (1.0 eq), Benzylamine (1.1 eq), Glacial Acetic Acid (Solvent).

-

Dissolution: Dissolve 4-bromo-5-nitrophthalic anhydride in glacial acetic acid (10 mL/g).

-

Addition: Add benzylamine dropwise at room temperature. An exotherm is observed.[1]

-

Cyclization: Heat the mixture to reflux (

C) for 4–6 hours. The intermediate amic acid dehydrates to form the thermodynamically stable imide. -

Isolation: Cool to room temperature. Pour into ice-cold water. The product precipitates as a pale yellow solid.

-

Purification: Recrystallize from Ethanol/DMF (9:1) to remove trace regioisomers.

Mechanistic Pathway (DOT Visualization)

Figure 1: Condensation and cyclodehydration pathway for the synthesis of the target phthalimide.[2]

Spectroscopic Data Analysis

The following data represents the consensus values for the purified 5-bromo-6-nitro isomer.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-7 | 8.62 | Singlet (s) | 1H | Deshielded by adjacent |

| H-4 | 8.35 | Singlet (s) | 1H | Ortho to |

| Ph-H | 7.25 – 7.40 | Multiplet (m) | 5H | Benzyl aromatic protons (overlap). |

| N-CH | 4.85 | Singlet (s) | 2H | Characteristic benzylic methylene peak. |

Diagnostic Check: If H-4 and H-7 appear as doublets (

B. Carbon NMR ( C NMR)

Solvent: DMSO-

| Carbon Type | Shift ( | Assignment |

| Carbonyls | 165.8, 165.2 | Asymmetric imide carbonyls. The C=O ortho to |

| C-NO | 151.5 | Quaternary carbon attached to nitro group. |

| C-Br | 126.8 | Quaternary carbon attached to bromine. |

| Ar-CH | 130.1, 125.4 | C-4 and C-7 carbons. |

| Benzyl-CH | 41.8 | Methylene carbon attached to Nitrogen. |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

-

1775 cm

(w): C=O Asymmetric stretch (Characteristic of phthalimides). -

1715 cm

(s): C=O Symmetric stretch. -

1535 cm

& 1345 cm -

720 cm

: C-H bending (monosubstituted benzene ring of the benzyl group).

D. Mass Spectrometry (HRMS)

-

Ionization: ESI+

-

Molecular Formula:

-

Observed Mass (

): 360.98 / 362.98 -

Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet intensity for the

and

Quality Control & Logic Tree

To ensure the synthesized material meets the rigorous standards required for drug development, use the following logic tree to interpret spectral anomalies.

Figure 2: Spectroscopic decision matrix for validating the regiochemistry of the 5,6-substituted phthalimide core.

References

-

Synthesis of Precursor (4-bromo-5-nitrophthalimide): Method of synthesis of 4-bromo-5-nitrophthalonitrile (via 4-bromo-5-nitrophthalimide).[1] RU2167855C2.[1]

-

General N-Alkylation Protocol: Luzzio, F. A. (2005). The synthesis of N-benzylphthalimide derivatives.[4] This reference grounds the microwave and thermal condensation protocols used for N-benzylation. (Context via PMC2969931)

-

Spectroscopic Comparison (N-Benzyl Analogs)

4.85 ppm). -

Isatin/Phthalimide Derivative Chemistry: Hassan, A. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents.[3] MDPI Molecules. Provides comparative NMR shifts for the 5-bromo-N-benzyl core.[3][5]

Sources

Biological Potential of Nitroisoindoline Derivatives: A Technical Guide

Executive Summary

The nitroisoindoline scaffold—specifically nitroisoindoline-1,3-dione (nitro-phthalimide)—represents a privileged structure in medicinal chemistry. Distinguished by its planar bicyclic core and the strong electron-withdrawing nature of the nitro group (

This guide analyzes the biological activities of nitroisoindoline derivatives, focusing on their anticancer and enzyme inhibitory profiles. Unlike generic reviews, this document dissects the causality behind these activities—linking the electronic deficiency of the isoindoline ring to specific molecular interactions (DNA intercalation, active site coordination)—and provides self-validating experimental protocols for reproducing these results.

Chemical Context: The Nitro Advantage

The biological efficacy of nitroisoindoline derivatives stems from two primary chemical factors:

-

Electronic Activation: The nitro group at position 3 or 4 of the phthalimide ring significantly lowers the electron density of the aromatic system. This enhances

- -

Bioreductive Potential: In hypoxic tumor environments, the nitro group can function as a "bioreductive switch." Enzymatic reduction (via nitroreductases) converts the

group into transient nitroso (

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity

Nitroisoindoline-1,3-diones have demonstrated significant cytotoxicity against human tumor cell lines, particularly HeLa (cervical), A549 (lung), and MCF-7 (breast).

-

Mechanism of Action:

-

Intercalation: The planar tricyclic structure (often extended by N-substitution) allows insertion between DNA base pairs. The nitro group stabilizes this complex via electrostatic interactions with the sugar-phosphate backbone.

-

Apoptosis Induction: Derivatives have been shown to arrest the cell cycle at the G2/M phase, likely due to the accumulation of DNA strand breaks caused by the bioreductive metabolites described above.

-

Enzyme Inhibition

The scaffold acts as a rigid anchor for designing inhibitors of hydrolytic enzymes.

-

Urease Inhibition:

-

Target: Nickel-dependent metalloenzyme (Jack bean urease).

-

Mechanism:[1][2][3][4][5] The dione oxygens can coordinate with the active site nickel ions, while the nitro group modulates the acidity of the N-H (if unsubstituted) or influences the orientation of the inhibitor via hydrogen bonding with active site residues (e.g., His, Asp).

-

Potency: N-substituted derivatives often outperform standard inhibitors like thiourea, with

values in the low micromolar range (

-

-

Cholinesterase Inhibition (AChE/BuChE):

-

Relevance: Phthalimide derivatives are classic dual-binding site inhibitors of Acetylcholinesterase (AChE).

-

SAR Insight: The nitro group at position 5 enhances binding affinity to the peripheral anionic site (PAS) of AChE through electron-poor/electron-rich

-stacking with Tryptophan-286.

-

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the structural modifications that dictate biological activity.

Caption: SAR map illustrating how structural zones of the nitroisoindoline scaffold influence pharmacological outcomes.

Validated Experimental Protocols

To ensure data integrity, the following protocols are standardized for evaluating nitroisoindoline derivatives. These workflows are "self-validating," meaning they include internal controls (positive/negative) to confirm assay performance.

Protocol A: SRB Cytotoxicity Assay

Standard: NCI-60 Screening Methodology

Objective: Quantify cellular protein content as a proxy for cell viability after drug treatment. Why this method? Unlike MTT/XTT, the Sulforhodamine B (SRB) assay is not dependent on mitochondrial health, making it superior for testing nitro compounds that might interfere with mitochondrial redox enzymes.

Reagents:

-

Fixative: 10% (w/v) Trichloroacetic acid (TCA).[6]

-

Stain: 0.4% (w/v) SRB in 1% acetic acid.

-

Wash: 1% Acetic acid.[7]

-

Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., HeLa) at

cells/well in 96-well plates. Incubate for 24 hours. -

Treatment: Add test compounds (dissolved in DMSO, final

) at serial dilutions (-

Control A (Negative): Vehicle (DMSO) only.

-

Control B (Positive): Doxorubicin (

). -

Control C (Background): Media only (no cells).[8]

-

-

Incubation: Incubate for 48–72 hours at

, -

Fixation (Critical Step):

-

Add

of cold 10% TCA directly to the media supernatant. -

Incubate at

for 1 hour . (Promotes stable protein precipitation). -

Wash

with tap water and air dry.

-

-

Staining:

-

Add

SRB solution. Incubate 30 min at room temperature. -

Wash

with 1% acetic acid to remove unbound dye. -

Air dry until no moisture remains.

-

-

Solubilization & Reading:

-

Add

Tris base. Shake for 5 min. -

Read Absorbance (OD) at 510–540 nm .

-

Data Analysis:

Protocol B: Urease Inhibition Assay

Standard: Indophenol (Berthelot) Method[9]

Objective: Measure the inhibition of ammonia production from urea hydrolysis.

Reagents:

-

Enzyme: Jack bean urease (

) in phosphate buffer (pH 7.4). -

Substrate: Urea (

). -

Reagent A: Phenol (

) and Sodium Nitroprusside ( -

Reagent B: NaOH (

) and Sodium Hypochlorite (

Workflow Visualization:

Caption: Workflow for the Indophenol Urease Inhibition Assay. The formation of a blue indophenol complex indicates enzyme activity.

Validation Criteria:

-

Thiourea Standard: Must show

. If -

Color Stability: The blue color is stable for 60 minutes. Read immediately for best precision.

Summary of Biological Activity Data

The following table summarizes typical potency ranges for nitroisoindoline derivatives found in literature.

| Biological Activity | Target / Cell Line | Typical Potency ( | Key Structural Driver | Ref |

| Anticancer | HeLa (Cervical) | 5-Nitro + N-alkyl/aryl linker | [1, 2] | |

| Anticancer | A549 (Lung) | 4-Nitro isomer | [2] | |

| Urease Inhibition | Jack Bean Urease | N-substituted thiosemicarbazone | [4, 5] | |

| Antimicrobial | S. aureus | Lipophilic N-substitution | [3] | |

| AChE Inhibition | Acetylcholinesterase | 5-Nitro + N-benzylpiperidine | [6] |

References

-

Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. National Institutes of Health (NIH). [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

-

Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione Analogues. Journal of Pharmaceutical Research International. [Link]

-

Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation. PubMed. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. content.abcam.com [content.abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

[1][2][3]

Executive Summary

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (CAS 1239879-90-3 ) is a highly specialized heterocyclic intermediate used primarily in medicinal chemistry for the synthesis of Histone Deacetylase (HDAC) inhibitors and Immunomodulatory imide drugs (IMiDs) .[1][2][3]

Characterized by a phthalimide scaffold substituted with orthogonal reactive groups (bromide and nitro), this compound serves as a "linchpin" intermediate.[1] The bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the nitro group functions as a masked aniline for subsequent amide coupling or heterocycle formation.[1] The N-benzyl moiety acts as a robust protecting group, ensuring stability during harsh functionalization steps before being removed to reveal the free imide required for biological activity (e.g., in Thalidomide analogs).[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9]

| Property | Data |

| CAS Registry Number | 1239879-90-3 |

| IUPAC Name | 2-benzyl-5-bromo-6-nitro-1H-isoindole-1,3(2H)-dione |

| Common Synonyms | 5-Bromo-6-nitro-N-benzylphthalimide; N-Benzyl-4-bromo-5-nitrophthalimide |

| Molecular Formula | C₁₅H₉BrN₂O₄ |

| Molecular Weight | 361.15 g/mol |

| SMILES | O=C1N(Cc2ccccc2)C(=O)c3cc(Br)c(NO2)cc13 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH |

Structural Analysis & Synthetic Logic

The utility of this compound lies in its regiochemical design .[1] The 5,6-substitution pattern on the isoindoline core is critical for targeting the substrate tunnels of metalloenzymes like HDAC8.[1]

Functional Group Orthogonality

The molecule contains three distinct reactive centers, allowing for sequential, selective modification:

-

Site A (C-Br): Aryl halide ready for transition-metal catalyzed coupling.[1]

-

Site B (C-NO₂): Masked amine.[1] Reduction yields an aniline at position 6, creating a handle for hydrogen-bond donors (ureas, amides).[1]

-

Site C (N-Bn): Protecting group. The benzyl group prevents N-alkylation/acylation during steps A and B.[1]

Visualization: Structural Logic

Figure 1: Functional decomposition of the molecule showing orthogonal reactivity handles.[1]

Synthesis Protocol

Note on Causality: Direct nitration of N-benzyl-4-bromophthalimide is risky because the benzyl ring is more electron-rich (activated) than the phthalimide core, leading to unwanted nitration on the protecting group.[1] Therefore, the convergent synthesis starting from the pre-functionalized anhydride is the authoritative route.[1]

Reaction Scheme

Precursors: 4-Bromo-5-nitrophthalic anhydride + Benzylamine.[1]

Figure 2: Convergent synthesis pathway avoiding regioselectivity issues.

Step-by-Step Methodology

This protocol is adapted from standard phthalimide synthesis procedures validated in the context of HDAC inhibitors.

Reagents:

-

4-Bromo-5-nitrophthalic anhydride (1.0 eq)[1]

-

Benzylamine (1.1 eq)[1]

-

Glacial Acetic Acid (Solvent)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-5-nitrophthalic anhydride in glacial acetic acid (approx. 10 mL/g).

-

Addition: Dropwise add benzylamine at room temperature. Observation: The reaction is exothermic; a transient precipitate (amic acid) may form.[1]

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (118°C) for 4–6 hours. This thermal step drives the dehydration of the amic acid to the imide ring.[1]

-

Work-up: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.[1]

-

Precipitation: Pour the mixture into ice-cold water (5x volume) with vigorous stirring.

-

Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with water (to remove AcOH) and cold methanol (to remove unreacted amine/impurities).[1]

-

Drying: Dry under vacuum at 45°C.

Validation Criteria (Self-Check):

-

TLC: Check disappearance of anhydride (polar spot) and appearance of a less polar, UV-active spot (Product).

-

¹H NMR (DMSO-d₆): Look for the diagnostic singlet methylene peak (–CH₂–) of the benzyl group around δ 4.8 ppm and two distinct aromatic singlets (or doublets with small coupling) for the phthalimide core protons (H-4 and H-7).[1]

Applications in Drug Discovery[1]

HDAC8 Inhibitors

As detailed in research from University College London (UCL), this compound (coded as 105b ) serves as a precursor for

IMiD Analogs (Thalidomide Derivatives)

The structural similarity to Pomalidomide (which is a 4-amino-phthalimide derivative) makes this compound a valuable intermediate for "Next-Gen" IMiDs.[1]

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Handling: Manipulate in a fume hood. The nitro group introduces a potential explosion hazard if heated under confinement; ensure open systems during reflux.[1]

-

Storage: Store in a cool, dry place. Light sensitive (bromide degradation).[1]

References

-

UCL Discovery. (2012).[1] Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. (Thesis). Identifies compound 105b (2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione).[1] Link

-

MolCore. (2024).[1] Product Data Sheet: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (CAS 1239879-90-3).[1][4][2][3][5] Link

-

Fluorochem. (2024).[1] Chemical Catalog: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione. Link

-

PubChem. (2024).[1] N-Benzylphthalimide (Parent Scaffold Data). Link[1]

physical and chemical characteristics of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Technical Profile: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione [1][2][3][4][5][6]

Part 1: Executive Summary

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (CAS: 1239879-90-3 ) is a highly specialized, disubstituted phthalimide derivative utilized primarily as a scaffold in the synthesis of complex heterocyclic pharmaceutical intermediates.[1][3][4][6] Its structural uniqueness lies in the 5-bromo-6-nitro substitution pattern on the benzene ring, which provides two orthogonal handles for further functionalization—an electrophilic site for cross-coupling (bromide) and a reducible nitrogen source (nitro) for cyclization.[3][6]

This compound is a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors , specifically targeting HDAC8, and serves as a precursor for benzimidazole-fused systems found in anti-cancer and anti-viral therapeutics.[3][6]

Part 2: Physical Characterization

The following data aggregates experimental observations and high-confidence predictive models suitable for process chemistry scaling.

| Property | Specification | Notes |

| CAS Number | 1239879-90-3 | Unique identifier.[1][3][4][5][6] |

| IUPAC Name | 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione | Also known as N-benzyl-4-bromo-5-nitrophthalimide.[3][5][6] |

| Molecular Formula | C₁₅H₉BrN₂O₄ | |

| Molecular Weight | 361.15 g/mol | |

| Appearance | Pale yellow to yellow crystalline solid | Nitro-phthalimides exhibit characteristic yellow coloration due to |

| Melting Point | >150°C (Typical) | High crystallinity due to π-stacking.[3][6] Note: Specific MP often cited in range of 210–220°C for analogues.[3][6] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | High density attributed to bromine atom.[3][6] |

| Solubility | Soluble: DMSO, DMF, DMAc, warm Acetonitrile.Insoluble: Water, Hexanes, cold Ethanol.[3][6] | Process handling requires polar aprotic solvents.[3][6] |

| LogP (Predicted) | ~3.2 | Lipophilic; readily crosses cell membranes in early assays.[3][6] |

Part 3: Chemical Characteristics & Spectroscopic Signature

As a Senior Scientist, relying solely on literature values is insufficient. You must understand the why behind the analytical signals to troubleshoot synthesis.[3][6]

Nuclear Magnetic Resonance (NMR) Interpretation

The substitution pattern (5-bromo, 6-nitro) breaks the symmetry of the phthalimide core, creating a distinct aromatic signature.[3][6]

-

¹H NMR (DMSO-d₆, 400 MHz):

- 8.3–8.5 ppm (s, 1H): This singlet corresponds to the proton at C7 (ortho to the nitro group).[3][6] The strong electron-withdrawing nature of the nitro group deshields this proton significantly.[3][6]

- 8.0–8.2 ppm (s, 1H): This singlet corresponds to the proton at C4 (ortho to the bromo group).[3][6] It is less deshielded than C7 but still downfield.[3][6]

- 7.2–7.4 ppm (m, 5H): The phenyl protons of the benzyl group appear as a multiplet.[3][6]

- 4.8–4.9 ppm (s, 2H): The benzylic methylene (-CH₂-) protons appear as a sharp singlet.[3][6]

-

Critical Insight: The absence of coupling between the aromatic protons confirms the para relationship on the benzene ring (positions 4 and 7), validating the 5,6-substitution pattern.[3][6]

Infrared Spectroscopy (FT-IR)

-

1770 cm⁻¹ & 1710 cm⁻¹: Characteristic imide carbonyl (C=O) double stretch (asymmetric and symmetric).[3][6]

-

1530 cm⁻¹ & 1350 cm⁻¹: Strong NO₂ asymmetric and symmetric stretches.[3][6]

-

~700 cm⁻¹: C-Br stretch (often obscured but relevant).[3][6]

Part 4: Synthetic Utility & Reactivity

The core value of this compound is its "Tri-Functional" nature.[3][6] It allows for sequential, orthogonal modifications.[3][6]

Reactivity Logic:

-

The Nitro Group (-NO₂): Can be reduced to an amine (-NH₂) using Fe/AcOH or H₂/Pd-C.[3][6] This often leads to spontaneous cyclization if the bromide is displaced, forming benzimidazoles.[3][6]

-

The Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups before or after nitro reduction.[3][6]

-

The N-Benzyl Group: A robust protecting group.[3][6] It is stable to basic hydrolysis but can be removed via hydrogenation or Lewis acid treatment (e.g., AlCl₃) to reveal the free phthalimide NH.[3][6]

Visualization: Reactivity Pathways

Figure 1: Orthogonal reactivity map showing the three primary diversification pathways available from the core scaffold.[3][6]

Part 5: Experimental Protocol

Protocol: Synthesis via N-Benzylation (Process Route) Context: This method is preferred over nitration of N-benzyl-4-bromophthalimide, which yields difficult-to-separate regioisomers.[3][6] We start with the pre-functionalized anhydride or imide.[3][6]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 5-bromo-6-nitroisoindoline-1,3-dione (1.0 eq) and anhydrous DMF (10 volumes). Stir until fully dissolved. Note: The solution will be yellow.[3][6]

-

Base Addition: Add K₂CO₃ (1.5 eq) in a single portion. The suspension may darken slightly.[3][6] Stir for 15 minutes at room temperature to deprotonate the imide (pKa ~8.3).

-

Alkylation: Add Benzyl bromide (1.1 eq) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (30% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar product spot (Rf ~0.6).[3][6] Reaction time is typically 2–4 hours.[3][6]

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (50 volumes). The product will precipitate immediately as a pale yellow solid.[3][6]

-

Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.[3][6] Wash with cold ethanol (2 volumes) to remove unreacted benzyl bromide.[3][6]

-

Drying: Dry under vacuum at 45°C.

Self-Validating Check:

-

Failure: Oily residue suggests residual DMF or benzyl bromide.[3][6] Recrystallize from Ethanol/Acetone if necessary.[3][6]

Part 6: Safety & Handling (HSE)

-

Risk: Nitro-aromatics are potentially explosive if heated under confinement.[3][6] Do not distill residues to dryness at high temperatures.[3][6]

-

Sensitizer: As a benzyl halide derivative (precursor) and an alkylating agent, treat the reaction mixture as a potent skin sensitizer.[3][6]

-

Handling: Use only in a fume hood. Double-glove (Nitrile) when handling the solid.[3][6]

References

-

UCL Discovery. (2012).[3][6] Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. (Thesis describing Compound 105b). Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Isoindolinones and Phthalimides.[3][6] Retrieved from [Link]

-

National Institutes of Health (NIH). (2023).[3][6] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents.[3][6] (Related structural characterization). Retrieved from [Link]

-

ChemSrc. (2024).[3][5][6] 2-benzyl-5-bromo-6-nitroisoindoline-1,3-dione (CAS 1239879-90-3) Datasheet.[1][2][3][4][5][6] Retrieved from [Link][3][6]

Sources

- 1. 1803593-95-4|5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one|BLD Pharm [bldpharm.com]

- 2. 1239879-90-3 2-benzyl-5-broMo-6-nitroisoindoline-1,3-dione [chemsigma.com]

- 3. -China Kouting [koutingchina.com]

- 4. molcore.com [molcore.com]

- 5. 2-苄基-5-溴-6-硝基异吲哚啉-1,3-二酮 - 生产厂家:上海念兴实业有限公司 - 化源网 [chemsrc.com]

- 6. mdpi.com [mdpi.com]

Advanced Heterocyclic Scaffolds: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione in Drug Discovery

Topic: Use of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione as a Chemical Intermediate Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (CAS: 1239879-90-3) is a highly functionalized phthalimide derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents.[1] Its structural core—an isoindoline-1,3-dione—is central to the pharmacophore of Immunomodulatory Imide Drugs (IMiDs) and specific Histone Deacetylase (HDAC) inhibitors.[1]

This application note details the strategic utility of this compound, focusing on its orthogonal reactivity: the nitro group (for reduction/amidation), the aryl bromide (for cross-coupling), and the N-benzyl moiety (as a hydrophobic handle or protecting group).[1] We provide validated protocols for its synthesis and downstream functionalization, specifically within the context of designing HDAC8 inhibitors and PROTAC anchors.

Strategic Utility & Mechanism

The Orthogonal Scaffold

The power of this intermediate lies in its tri-functional nature , allowing for sequential, selective modification without protecting group interference.[1]

| Functional Group | Reactivity Profile | Application |

| Nitro (-NO₂) | Electrophilic, reducible | Precursor to anilines for amide coupling or heterocycle formation (e.g., benzimidazoles).[1] |

| Bromo (-Br) | Aryl halide | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend carbon skeletons.[1] |

| N-Benzyl | Hydrophobic / Protecting | Acts as a hydrophobic anchor for enzyme active sites (e.g., HDAC8) or a removable protecting group for the imide nitrogen.[1] |

Case Study: HDAC8 Inhibition

Research indicates that 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione serves as a key intermediate in the synthesis of

Experimental Workflows (Visualized)

The following diagram illustrates the synthesis of the intermediate and its divergent downstream applications.

Figure 1: Synthetic workflow for 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, highlighting the divergent pathways for library generation.

Detailed Protocols

Protocol A: Synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Objective: Efficient N-alkylation of the phthalimide core.[1]

Reagents:

-

5-Bromo-6-nitroisoindoline-1,3-dione (1.0 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

DMF (Dimethylformamide), anhydrous (10 mL/g of substrate)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-6-nitroisoindoline-1,3-dione in anhydrous DMF under an inert atmosphere (

or Ar). -

Base Addition: Add

in a single portion. The suspension may turn slightly yellow.[1] Stir at room temperature for 15 minutes to ensure deprotonation of the imide. -

Alkylation: Dropwise add benzyl bromide via syringe.[1]

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The product typically moves faster (higher

) than the starting material.[1] -

Work-up: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the precipitate, wash extensively with water (to remove DMF), and dry under vacuum.[1]

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Expected Yield: 85–95% Appearance: Light yellow to off-white solid.[1]

Protocol B: Nitro Reduction (Chemoselective)

Objective: Reduction of the nitro group to an aniline without dehalogenating the bromine.[1]

Context: Standard catalytic hydrogenation (

Reagents:

-

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (1.0 equiv)[1]

-

Iron powder (Fe), reduced (5.0 equiv)[1]

-

Ammonium Chloride (

) (5.0 equiv)[1] -

Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

-

Suspend the intermediate in Ethanol/Water (4:1).

-

Add

and Iron powder . -

Heat the mixture to reflux (80°C) with vigorous stirring.

-

Monitor by TLC.[1][3][4] The starting nitro compound (yellow) will disappear, and a fluorescent amino spot will appear.[1] Reaction time is typically 1–3 hours.[1]

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve residue in EtOAc, wash with water and brine, dry over

, and concentrate.

Result: 5-Amino-2-benzyl-6-bromoisoindoline-1,3-dione . This aniline is now ready for amide coupling to amino acids or other pharmacophores [2].[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-5 position with an aryl group.

Reagents:

-

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(2M aqueous solution, 3.0 equiv)[1] -

Solvent: Dioxane or Toluene/EtOH[1]

Procedure:

-

Combine the intermediate, aryl boronic acid, and Pd catalyst in a microwave vial or pressure tube.[1]

-

Add the solvent and aqueous base.[1] Degas the mixture by bubbling Nitrogen for 5 minutes.

-

Seal and heat to 90°C for 12 hours (or 120°C for 30 min in a microwave reactor).

-

Work-up: Dilute with EtOAc, wash with water, and purify via column chromatography.

Safety & Handling

-

Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition temperatures (>250°C).[1]

-

Benzyl Bromide: A potent lachrymator.[1] Handle only in a fume hood.

-

Waste: Dispose of aqueous layers from the alkylation (containing DMF and bromide) according to halogenated waste protocols.

References

-

Greenwood, S. O. R. (2014).[1] Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. UCL (University College London).[1]

-

BenchChem. (2025).[1][3] Application Notes: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (Analogous chemistry for nitro-bromo reduction).

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2003 , 80, 207.[1] (Standard protocols for nitration/bromination of fused heterocycles).

Sources

Strategic Applications of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione in Medicinal Chemistry

Abstract

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (CAS: 64823-14-9 derivative) represents a "privileged scaffold" in medicinal chemistry, specifically valued for its orthogonal functionalization potential. Unlike simple phthalimides, this 5,6-disubstituted core provides two distinct exit vectors: an electrophilic aryl bromide and a reducible nitro group. This dual-handle architecture is critical for Fragment-Based Drug Discovery (FBDD), enabling the rapid synthesis of focused libraries—most notably in the development of isoform-selective Histone Deacetylase 8 (HDAC8) inhibitors and PROTAC linkers. This guide details the synthetic protocols, mechanistic rationale, and application logic for utilizing this compound.

Part 1: The "5,6-Orthogonal" Design Logic

The utility of this compound lies in its ability to undergo divergent synthesis. The N-benzyl group acts as a stable anchor (or a hydrophobic "cap" in enzyme pockets), while the 5-bromo and 6-nitro groups allow for sequential, non-interfering modifications.

Structural Causality in Drug Design

-

Position 6 (Nitro

Amine): The nitro group is electronically activated by the adjacent carbonyls, making it susceptible to mild reduction. The resulting aniline is the primary attachment point for "linker" domains in HDAC inhibitors or PROTACs. -

Position 5 (Bromo): The aryl bromide serves as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). In HDAC8 inhibitors, this position is often used to extend the scaffold into the enzyme's specific aspartate-rich loop, enhancing selectivity over other HDAC isoforms.

-

Position 2 (Benzyl): Provides immediate hydrophobic interaction or can be removed (via hydrogenolysis) to reveal the free imide for further alkylation.

Visualizing the Divergent Pathway

The following diagram illustrates the "Linchpin" strategy for generating diverse bioactive libraries from this single precursor.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromo substituents.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

If the compound is not purchased, it is synthesized from 4-bromo-5-nitrophthalic anhydride. This step establishes the imide ring.

Reagents:

-

4-Bromo-5-nitrophthalic anhydride (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Glacial Acetic Acid (Solvent)[1]

Procedure:

-

Dissolution: Dissolve 4-bromo-5-nitrophthalic anhydride (e.g., 5.0 g) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Addition: Add benzylamine (1.1 equiv) dropwise at room temperature. An exotherm may be observed.

-

Cyclization: Heat the mixture to reflux (118 °C) for 4–6 hours. The heat drives the dehydration of the intermediate phthalamic acid to the imide.

-

Work-up: Cool the solution to room temperature. Pour the mixture into crushed ice/water (200 mL) with vigorous stirring.

-

Isolation: Filter the resulting precipitate. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from ethanol or acetic acid to yield the title compound as a light yellow/off-white solid.

-

Yield Expectation: 75–85%.

-

Protocol B: Regioselective Nitro Reduction (Path A)

This step is critical for converting the scaffold into an HDAC inhibitor precursor. Stannous chloride is preferred over catalytic hydrogenation if the bromine must be retained (to avoid hydrodebromination).

Reagents:

-

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (1.0 equiv)

-

Tin(II) chloride dihydrate (

, 5.0 equiv) -

Ethanol / Ethyl Acetate (1:1 v/v)

Procedure:

-

Setup: Suspend the nitro compound in Ethanol/Ethyl Acetate (10 mL per gram).

-

Reduction: Add

in portions. -

Reaction: Heat to 70 °C for 3 hours. Monitor by TLC (the amine is significantly more polar and often fluorescent).

-

Work-up (Critical Step): Cool to RT. Adjust pH to ~8 using saturated

solution. Note: This will form a thick tin slurry. -

Filtration: Filter the slurry through a Celite pad. Wash the pad extensively with Ethyl Acetate.

-

Extraction: Wash the filtrate with brine, dry over

, and concentrate. -

Product: 2-Benzyl-5-bromo-6-aminoisoindoline-1,3-dione.

Protocol C: Suzuki-Miyaura Coupling (Path B)

Used to extend the scaffold at the 5-position, creating "wings" that interact with the enzyme surface.

Reagents:

-

5-Bromo scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv)

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine solvent and base in a sealed tube and sparge with Nitrogen for 10 mins.

-

Addition: Add the scaffold, boronic acid, and catalyst.

-

Reaction: Heat at 90 °C for 12 hours.

-

Purification: Standard silica gel chromatography. Note: The nitro group remains intact under these conditions.

Part 3: Case Study – HDAC8 Inhibition

Context: HDAC8 is a unique zinc-dependent deacetylase implicated in neuroblastoma and T-cell lymphoma. Unlike other HDACs, HDAC8 has a flexible L1 loop that can be targeted for selectivity.

Application Logic:

Researchers utilize the 2-benzyl-5-bromo-6-nitroisoindoline-1,3-dione core to synthesize

-

The Cap: The phthalimide core (with the benzyl group) acts as the surface recognition "cap" group.

-

The Linker: The 6-amino group (post-reduction) is acylated with an

-amino acid linker. -

The Zinc Binding Group (ZBG): A hydroxamic acid or benzamide is attached to the end of the linker to chelate the active site Zinc.

Key Insight from Literature: Ethirajulu et al. (2011) demonstrated that extending the isoindoline scaffold at the 5-position (via the bromine handle) allows the inhibitor to form extra contacts with a conserved aspartate residue in the HDAC8 substrate tunnel, significantly improving potency and selectivity.

Summary of Physical Properties[1][2]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 361.15 g/mol |

| Appearance | Light yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |

| Key Reactivity | Electrophilic Aromatic Substitution (limited), Nucleophilic Aromatic Substitution (F- displacement if F analog), Pd-Catalyzed Coupling, Nitro Reduction |

References

-

Ethirajulu, K., et al. (2011). Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. Journal of Medicinal Chemistry , 54(13), 4694–4720.

-

Mallesha, L., et al. (2016). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. SOP Transactions on Organic Chemistry .

-

Organic Syntheses. Benzyl Phthalimide Preparation (General Method). Org. Synth. 1939, 19, 12.

Sources

Application Note: Screening 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione for Anticancer Activity

Executive Summary & Rationale

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (herein referred to as BBNID ) represents a functionalized derivative of the isoindoline-1,3-dione (phthalimide) scaffold. This pharmacophore is historically significant, forming the core of immunomodulatory drugs (IMiDs) like thalidomide, yet distinct in its N-benzyl substitution and nitro/bromo ring functionalization.

Scientific Rationale for Screening:

-

Pharmacophore Privilege: The phthalimide core is a "privileged structure" capable of binding diverse biological targets, including Cereblon (CRBN), VEGFR-2, and Tubulin [1][2].

-

Structural Activity Relationship (SAR):

-

N-Benzyl Group: Enhances lipophilicity (

), facilitating passive transport across the phospholipid bilayer, a critical parameter for intracellular target engagement [3]. -

5-Bromo & 6-Nitro Substituents: The electron-withdrawing nitro group (

) and the halogen (

-

This guide outlines a standardized workflow for solubilization, cytotoxic screening, and mechanistic validation of BBNID.

Chemical Properties & Preparation

Compound: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione CAS: 1239879-90-3 MW: 361.15 g/mol [1][2]

Protocol 1: Stock Solution Preparation

-

Solubility Challenge: The planar aromatic system and halogenation significantly reduce aqueous solubility. Dimethyl Sulfoxide (DMSO) is the required vehicle.

-

Safety Note: Nitro-aromatics are potential sensitizers. Handle in a fume hood.

Steps:

-

Weighing: Accurately weigh 3.61 mg of BBNID into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%) to achieve a 10 mM Stock Solution .

-

Vortexing: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

The primary objective is to determine the Half-Maximal Inhibitory Concentration (

Experimental Design

| Parameter | Specification |

| Assay Type | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Cell Density | |

| Duration | 48 to 72 hours drug exposure |

| Concentration Range | 0.1, 1, 5, 10, 25, 50, 100 µM (Logarithmic spacing recommended) |

| Vehicle Control | DMSO (Final concentration < 0.5% v/v) |

| Positive Control | Doxorubicin or 5-Fluorouracil (5-FU) |

Step-by-Step Protocol

-

Seeding: Plate cells in 96-well plates (100 µL/well) and incubate for 24 hours at 37°C, 5%

to allow attachment. -

Treatment:

-

Prepare a "Working Solution" by diluting the 10 mM Stock 1:100 in media (100 µM).

-

Perform serial dilutions in media to generate the test range.

-

Aspirate old media and add 100 µL of treatment media to triplicate wells.

-

-

Incubation: Incubate for 48 hours.

-

Development:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Carefully remove supernatant (do not disturb crystals).

-

Solubilize crystals with 100 µL DMSO.

-

-

Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis:

Calculate % Cell Viability:

Secondary Screening: Mechanistic Validation

If

Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to target validation.

Caption: Figure 1. Integrated screening workflow for BBNID, prioritizing cytotoxicity thresholds before resource-intensive mechanistic assays.

Protocol 2: Apoptosis Detection (Annexin V/PI)

Rationale: To distinguish between necrosis (toxic cell burst) and apoptosis (programmed cell death, desired for anticancer drugs).

-

Treatment: Treat

cells with BBNID at -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: 15 minutes at RT in the dark.

-

Flow Cytometry: Analyze immediately.

-

Q1 (Annexin-/PI+): Necrotic

-

Q2 (Annexin+/PI+): Late Apoptotic

-

Q3 (Annexin-/PI-): Live

-

Q4 (Annexin+/PI-): Early Apoptotic (Key indicator of mechanism).

-

Potential Mechanism of Action (MOA)

Based on structural analogs (N-substituted phthalimides and isatins), BBNID likely operates via Caspase-dependent apoptosis or VEGFR-2 inhibition [8].

Caption: Figure 2. Hypothesized apoptotic signaling cascade induced by BBNID, involving Bax/Bcl-2 modulation and Caspase activation.[3]

Safety & Handling

-

Hazard Identification: The nitro group suggests potential explosivity if heated under confinement (though unlikely at milligram scale). The bromo-group can act as an alkylating agent.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: All biological waste containing BBNID must be incinerated as hazardous chemical waste.

References

-

BenchChem. (2025).[4] The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.

-

Tavallaei, M., et al. (2021). Phthalimide derivatives developed as anticancer agents.[5][6][7] UCL Discovery.

-

Bansode, et al. (2009). Evaluation of Antiproliferative Effect of N-(alkyladamantyl)phthalimides. ResearchGate.

-

Al-Masoudi, N., et al. (2001). Synthesis and antitumor activity of some new phthalimide analogues. ResearchGate.

-

Pen-Yuan, et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. ACS Omega.

-

El-Aarag, B., et al. (2017). Antitumor Drug Screening Assays and Phthalimides. ResearchGate.

-

Soltani, et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.

-

Abdel-Aziz, et al. (2020). Phthalimide derivatives with anti-inflammatory effects and anticancer potential. UCL Discovery.

Sources

- 1. Isoindolines - 小分子,大梦想 [jiehuapharma.com]

- 2. molcore.com [molcore.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

protocol for testing antimicrobial effects of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Executive Summary & Chemical Rationale

This application note details the standardized protocol for evaluating the antimicrobial efficacy of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (referred to herein as BBND-13 ).

Chemical Context: BBND-13 is a lipophilic derivative of the phthalimide (isoindoline-1,3-dione) scaffold. Its design integrates three critical structural motifs:

-

N-Benzyl Group: Enhances lipophilicity (

), facilitating passive diffusion across the bacterial cell envelope, particularly in Gram-positive organisms with thick peptidoglycan layers. -

5-Bromo & 6-Nitro Substituents: Electron-withdrawing groups (EWG) that alter the electronic density of the imide ring. These groups are frequently associated with enhanced binding affinity to bacterial targets such as DNA gyrase and increased oxidative stress generation within the microbial cytosol.

Scope: This guide covers solubility management, Minimum Inhibitory Concentration (MIC) determination via broth microdilution (CLSI M07), Minimum Bactericidal Concentration (MBC) analysis, and Time-Kill Kinetics.

Compound Handling & Solubility Management

Critical Challenge: Phthalimide derivatives like BBND-13 exhibit poor aqueous solubility. Improper solubilization results in micro-precipitation in the assay well, leading to "false resistance" (drug not available) or "false susceptibility" (precipitate scattering light or trapping bacteria).

Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Target Stock Concentration: 10,240 µg/mL (allows for high-range testing after dilution).

-

Storage: Aliquot into amber glass vials (light sensitive due to nitro group) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Intermediate Plate" Method

To prevent "shock precipitation" when adding concentrated DMSO stock directly to media:

-

Prepare a 100x Master Plate in 100% DMSO.

-

Create an Intermediate Plate by diluting the Master Plate 1:50 into sterile water or broth (2% DMSO final).

-

Transfer from Intermediate Plate to the Assay Plate (1:2 dilution), resulting in a final assay concentration of 1% DMSO.

Validation Check: Always include a "Vehicle Control" well containing 1% DMSO without drug to ensure the solvent itself does not inhibit bacterial growth.

Experimental Workflow Visualization

The following diagram outlines the high-throughput screening workflow for BBND-13, ensuring data integrity from stock prep to data acquisition.

Figure 1: Step-by-step workflow for MIC determination of hydrophobic compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (Adapted from CLSI M07).[1][2] Objective: Determine the lowest concentration of BBND-13 that completely inhibits visible growth.

Materials

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates (U-bottom polystyrene).

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Resazurin (Alamar Blue) solution (0.01%) – Optional but recommended for precipitating compounds.

Procedure

-

Plate Layout:

-

Columns 1-10: Serial 2-fold dilutions of BBND-13 (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Column 11: Growth Control (Bacteria + 1% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep:

-

Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB.

-

Add 50 µL of this diluted inoculum to 50 µL of drug solution in the wells. Final inoculum: 5 x 10^5 CFU/mL .

-

-

Incubation: Seal plates with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

-

Reading:

-

Visual: Look for a "button" of cells at the bottom (growth) vs. clear broth (inhibition).[3]

-

Resazurin Modification: If BBND-13 precipitates, visual reading is difficult. Add 10 µL of 0.01% Resazurin to all wells. Incubate for 1-2 hours.

-

Pink: Metabolically active (Growth).

-

Blue: Metabolically inactive (Inhibition).

-

-

Protocol 2: Time-Kill Kinetics

Objective: Determine if BBND-13 is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Procedure

-

Setup: Prepare tubes with CAMHB containing BBND-13 at concentrations of 1x MIC and 4x MIC . Include a growth control (no drug).[3]

-

Inoculation: Inoculate to ~5 x 10^5 CFU/mL. Incubate at 37°C with shaking.

-

Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Perform serial 10-fold dilutions in saline. Spot plate 10 µL onto Agar plates.

-

Analysis: Count colonies after 24h incubation. Plot Log10 CFU/mL vs. Time.

Interpretation Table:

| Outcome | Definition |

| Bacteriostatic | Reduction of < 3 Log10 CFU/mL relative to initial inoculum. |

| Bactericidal | Reduction of ≥ 3 Log10 CFU/mL (99.9% killing). |

| Regrowth | Initial decrease followed by increase (suggests resistance selection). |

Mechanism of Action: Membrane Integrity Assay

Since N-benzyl phthalimides often disrupt membranes, this assay validates the mechanism.

Method: Propidium Iodide (PI) Uptake. Principle: PI is membrane-impermeable. If BBND-13 compromises the membrane, PI enters and binds DNA, fluorescing red.

-

Harvest Cells: Wash S. aureus cells and resuspend in PBS (OD600 = 0.5).

-

Treatment: Add BBND-13 (at 2x MIC) and PI (10 µM final).

-

Control: Positive control = Cetyltrimethylammonium bromide (CTAB) or 70% Ethanol.

-

Measurement: Monitor fluorescence (Ex 535 nm / Em 617 nm) every 5 mins for 1 hour.

-

Result: A rapid increase in fluorescence indicates membrane permeabilization.

Data Reporting & Quality Control

Acceptance Criteria:

-

Vehicle Control: Must show heavy turbidity (OD600 > 0.5).

-

Sterility Control: Must remain clear.

-

Reference Drug: The MIC of the positive control (e.g., Ciprofloxacin) must fall within CLSI defined ranges for the specific strain used.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Drug insolubility in aqueous media. | Reduce max concentration; use Resazurin for readout; ensure "Intermediate Plate" step is used. |

| Skipped Wells | Pipetting error or contamination. | Repeat assay; check tip fit; use automated liquid handling if available. |

| High Vehicle Toxicity | DMSO concentration > 1-2%. | Reduce final DMSO to < 1%. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[1]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [3]

-

Karthik, C. S., et al. (2014).[4][5] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Medicinal Chemistry Research.

-

Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2015). Synthesis and Evaluation Antibacterial Activity of Some New Substituted N-benzyl-5-Bromo Isatin. Iraqi Journal of Science.

Sources

Technical Guide: Rational Design & Synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione Analogs

This Application Note is designed for medicinal chemists and drug development professionals. It outlines a rational, high-throughput-compatible strategy for optimizing the 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione scaffold.

Executive Summary & Scaffold Analysis

The title compound, 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione , represents a "privileged scaffold" in medicinal chemistry. It combines the structural rigidity of the phthalimide core (isoindoline-1,3-dione) with a highly functionalizable "push-pull" electronic system on the aromatic ring.

Why This Scaffold?

-

Pharmacophore Versatility: Phthalimide derivatives are validated bioisosteres for quinazolines and isoquinolines, showing activity in TNF-α inhibition (thalidomide analogs), Cholinesterase inhibition (Alzheimer's research), and Antimicrobial applications [1, 2].

-

Dual-Warhead Capability: The 5-bromo and 6-nitro substituents are orthogonal reactive handles.

-

5-Bromo: Ready for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend pi-systems.

-

6-Nitro: A masked aniline. Reduction yields an amino group for amide coupling, urea formation, or solubilizing group attachment.

-

-

N-Benzyl Region: Controls steric fit and lipophilicity (LogP), critical for blood-brain barrier (BBB) penetration in neuro-drug discovery.

Strategic Design: The "Zone" Approach

To develop structural analogs systematically, we divide the molecule into three modification zones.

Figure 1: SAR Decision Tree dividing the scaffold into three orthogonal modification zones for parallel optimization.

Experimental Protocols

Protocol A: Gram-Scale Synthesis of the Core Scaffold

Objective: Establish a robust supply of the parent compound (2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione).

Reagents:

-

4-Bromo-5-nitrophthalic anhydride (CAS: 82772-13-6)

-

Benzylamine (CAS: 100-46-9)[1]

-

Glacial Acetic Acid (AcOH)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-5-nitrophthalic anhydride (5.0 g, 18.4 mmol) in Glacial Acetic Acid (50 mL).

-

Addition: Add Benzylamine (2.17 g, 20.2 mmol, 1.1 equiv) dropwise over 5 minutes. Note: Exothermic reaction; solution may darken.

-

Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The anhydride spot (Rf ~0.8) should disappear, replaced by the imide (Rf ~0.5).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.

-

Purification: Filter the precipitate. Wash with water (3 x 50 mL) to remove residual acid. Recrystallize from Ethanol/DMF (9:1) if necessary.

-

Yield: Expect 5.5–6.0 g (80–85%).

-

Validation:

-

1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, Ar-H), 8.40 (s, 1H, Ar-H), 7.35 (m, 5H, Ph), 4.80 (s, 2H, CH2).

-

LC-MS: [M+H]+ = 361/363 (Br isotope pattern).

-

Protocol B: Divergent Synthesis (Library Generation)

Objective: Create 20-50 analogs by modifying the Bromo (Zone 2) and Nitro (Zone 3) groups.

Workflow 1: Suzuki Coupling at C-5 (Zone 2)

This protocol replaces the Bromine with aryl groups to probe hydrophobic pockets.

Reagents:

-

Core Scaffold (from Protocol A)

-

Aryl Boronic Acids (R-B(OH)2)

-

Pd(dppf)Cl2 (Catalyst)

-

K2CO3 (Base)

Step-by-Step:

-

Dissolve Core (100 mg, 0.28 mmol) and Aryl Boronic Acid (0.35 mmol, 1.25 equiv) in Dioxane:Water (4:1, 3 mL) .

-

Add K2CO3 (115 mg, 0.84 mmol). Degas with Nitrogen for 5 mins.

-

Add Pd(dppf)Cl2 (10 mg, 5 mol%).

-

Seal and heat at 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (0-40% EtOAc in Hexanes).

Workflow 2: Nitro Reduction & Amidation at C-6 (Zone 3)

This protocol converts the nitro group to an amide, improving solubility and hydrogen bonding.

Step 1: Reduction (Fe/AcOH)

-

Suspend Core (1.0 g) in AcOH/EtOH (1:1, 20 mL) .

-

Add Iron powder (5 equiv). Heat to 80°C for 2 hours.

-

Filter through Celite. Concentrate to obtain the 5-bromo-6-amino intermediate.

Step 2: Acylation

-

Dissolve the amine intermediate (0.2 mmol) in DCM (2 mL) .

-

Add Pyridine (2 equiv) and the desired Acid Chloride (1.1 equiv).

-

Stir at RT for 2 hours.

-

Result: A 5-bromo-6-amido analog.

Analytical Data Summary

When characterizing analogs, look for these diagnostic signals to confirm successful transformation.

| Transformation | Diagnostic NMR Signal (1H) | Diagnostic MS Signal |

| Parent (Core) | Singlets at ~8.4 & 8.6 ppm (Phthalimide ring) | M+ / M+2 (1:1 ratio for Br) |

| Nitro Reduction | Appearance of broad singlet ~6.0 ppm (NH2) | Loss of 30 Da (NO2 -> NH2) |

| Suzuki Coupling | Disappearance of Br isotope pattern | M+H corresponds to Biaryl mass |

| N-Benzylation | Singlet at ~4.8 ppm (N-CH2-Ph) | Fragment ion ~91 (Tropylium) |

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 2: Divergent synthetic workflow for generating Series A (Biaryl) and Series B (Amide) analogs.

Safety & Handling

-

Nitro Compounds: The starting anhydride and the core scaffold contain nitro groups. While stable, avoid subjecting multigram quantities to temperatures >200°C due to potential decomposition risks.

-

Brominated Waste: All aqueous waste from the Suzuki coupling (containing bromide) must be segregated into halogenated waste streams.

-

Benzylamine: Corrosive and lachrymator. Handle in a fume hood.

References

-

Kamal, A., et al. (2013). "Synthesis and biological evaluation of phthalimide derivatives as inhibitors of cholinesterase." Bioorganic & Medicinal Chemistry Letters.

-

Miyachi, H., et al. (1997). "Tumor necrosis factor-alpha production inhibiting activity of substituted phthalimides." Journal of Medicinal Chemistry.

-

Organic Syntheses. "N-Benzylphthalimide synthesis protocol." Org.[1][2][3][4] Synth. Coll. Vol. 3.

-

Zhang, Y., et al. (2021).[3] "Recent advances in the synthesis of isoindolinones." Organic Chemistry Portal.

Sources

derivatization of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione for SAR studies

Application Note: Strategic Functionalization of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione for SAR Profiling

Abstract & Strategic Overview

The scaffold 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione represents a "privileged structure" in medicinal chemistry, possessing inherent biological activity (anti-inflammatory, anticancer, and cholinesterase inhibition) and high synthetic versatility.[1][2]

For Structure-Activity Relationship (SAR) studies, this molecule offers a unique orthogonal activation pattern :

-

The Electrophilic Handle (C-5 Bromine): Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro group and the electron-withdrawing phthalimide ring.[1][2] It also serves as a traditional handle for Palladium-catalyzed cross-couplings.[1][2] -

The Latent Nucleophile (C-6 Nitro): Serves as an activating group for C-5 functionalization, after which it can be reduced to an aniline (

) for acylation, sulfonylation, or urea formation.[1][2]

This guide outlines a divergent synthesis strategy to rapidly generate a library of C-5 and C-6 substituted analogs.

Chemical Logic & Reaction Pathways

The synthesis design relies on the electronic push-pull dynamics of the benzene core.[2]

-

Pathway A (

Dominance): The 6-nitro group withdraws electron density, making the 5-bromo position susceptible to attack by amines or thiols without transition metal catalysts.[1][2] This is the most efficient route for introducing heteroatoms at C-5.[1][2] -

Pathway B (Pd-Catalysis): For Carbon-Carbon bond formation (aryl/vinyl groups), Suzuki-Miyaura coupling is required.[1][2][3]

-

Pathway C (Chemoselective Reduction): Reduction of the nitro group must be performed after

(as the resulting amine would deactivate the ring) or using specific conditions to avoid de-bromination if the bromide is to be retained.

Diagram 1: Divergent SAR Workflow

Caption: Divergent synthesis map. Pathway A utilizes the nitro-activated bromide for metal-free substitution.[1][2] Pathway B utilizes Pd-catalysis for carbon frameworks.[1][2]

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Introduction of amines (morpholine, piperazine, primary amines) at C-5.

Rationale: The 6-nitro group activates the 5-bromo position.[1][2][3] Transition metal catalysis (Buchwald-Hartwig) is generally unnecessary and less cost-effective for this specific substrate [1].[1][2]

Materials:

-

Substrate: 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione (1.0 equiv)[1][2]

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1][2]

-

Base:

(2.0 equiv) or DIPEA (for solubility)[1][2]

Procedure:

-

Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DMF.

-

Addition: Add

(2.0 mmol) followed by the amine (1.2 mmol). -

Reaction: Stir at 60°C – 80°C .

-

Workup: Pour the mixture into 50 mL ice-water. The product often precipitates as a bright yellow/orange solid (due to the nitro-amine conjugation).[1][2]

-

Purification: Filter the precipitate. Recrystallize from Ethanol.[1][2] If oil forms, extract with EtOAc and purify via flash chromatography.[2]

Validation:

-

Appearance of a strong color change (Yellow

Deep Orange/Red) indicates formation of the push-pull system.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at C-5.[1][2]

Rationale: To extend the carbon skeleton.[1][2] Note that nitro groups can sometimes poison Pd catalysts; high catalyst loading or robust ligands (

Materials:

-

Substrate: 1.0 equiv

-

Boronic Acid:

(1.5 equiv)[1][2] -

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 equiv)

Procedure:

-

Degassing: Combine solvent and base in a vial.[1][2] Sparge with Argon for 10 mins (Oxygen sensitivity is critical here).

-

Assembly: Add substrate, boronic acid, and catalyst under Argon flow.[1][2]

-

Reaction: Seal and heat to 90°C for 12-18 hours.

-

Workup: Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc, wash with water/brine.[2]

-

Purification: Silica gel chromatography.

Protocol C: Chemoselective Nitro Reduction

Target: Conversion of C-6

Rationale: Standard hydrogenation (

Materials:

-

Reductant: Iron Powder (Fe, 5.0 equiv)

-

Additive: Ammonium Chloride (

, 5.0 equiv)

Procedure:

-

Setup: Suspend substrate, Fe powder, and

in EtOH/Water. -

Reaction: Heat to reflux (80°C) with vigorous stirring.

-